molecular formula C15H19BrN2O4S2 B6468985 8-[(5-bromothiophen-2-yl)sulfonyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one CAS No. 2640814-14-6

8-[(5-bromothiophen-2-yl)sulfonyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

货号: B6468985
CAS 编号: 2640814-14-6
分子量: 435.4 g/mol
InChI 键: BSBLRUGZJNAVRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-[(5-bromothiophen-2-yl)sulfonyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical serine/threonine protein kinase that acts as a primary activator of the cellular DNA damage response (DDR) network following the formation of DNA double-strand breaks. This compound is an essential pharmacological tool for investigating the intricacies of DDR signaling and for exploring synthetic lethal approaches in oncology. By specifically inhibiting ATM kinase activity, it effectively blocks the phosphorylation of downstream substrates such as CHK2, KAP1, and p53, thereby disrupting cell cycle arrest, DNA repair, and apoptosis . Its primary research application is to chemosensitize or radiosensitize cancer cells , as the ablation of ATM function prevents efficient DNA repair, leading to the accumulation of lethal DNA damage and enhanced tumor cell death when combined with genotoxic therapies. Researchers utilize this compound to probe the functional consequences of ATM inhibition in various cancer models , providing valuable insights for the development of novel combination treatment strategies and expanding the understanding of genomic integrity mechanisms.

属性

IUPAC Name

8-(5-bromothiophen-2-yl)sulfonyl-4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O4S2/c1-17-9-15(22-8-13(17)19)6-10-2-3-11(7-15)18(10)24(20,21)14-5-4-12(16)23-14/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBLRUGZJNAVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC3CCC(C2)N3S(=O)(=O)C4=CC=C(S4)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structural Analogues

Core Structure Variations

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one Derivatives
  • Unsubstituted Core (CAS 1881288-15-8): Molecular Formula: C₁₀H₁₆N₂O₂ Molecular Weight: 196.25 g/mol Predicted Properties: Density 1.24 g/cm³, pKa 14.89 .
  • Hydrochloride Salt (CAS 1881288-16-9) :

    • Adds a chloride counterion, improving solubility for pharmacological applications .
Spiro-Fused Chroman and Quinazoline Analogues
  • tert-Butyl 6'-chloro-4'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-chroman]-8-carboxylate: Replaces the morpholinone with a chroman ring, introducing a chlorine substituent for enhanced electron-withdrawing effects . Demonstrated cytotoxic activity in leukemia cell lines (IC₅₀ values in micromolar range) .
  • 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-quinazolin]-4'(3'H)-one :

    • Incorporates a quinazoline ring, a scaffold common in kinase inhibitors (e.g., EGFR inhibitors) .

Sulfonamide Substituent Modifications

Brominated Aromatic Sulfonamides
  • Predicted Properties: Boiling point 569.4°C, pKa 2.79 (acidic due to sulfonyl group) .
Pyrazole and Alkyl Sulfonamides
  • (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane Derivatives: Pyrazole sulfonamides exhibit non-classical bioactivities (e.g., anti-inflammatory properties) . Example: Compound 42 (Molecular Weight: ~450 g/mol) showed improved pharmacokinetic profiles in plasma stability assays .
Structure-Activity Relationships (SAR)
  • Sulfonyl Group : Brominated aryl/heteroaryl sulfonamides (e.g., bromothiophene, bromophenyl) enhance target binding via hydrophobic and halogen-bonding interactions .
  • Spiro Junction Rigidity : The bicyclo[3.2.1]octane system restricts conformational flexibility, improving selectivity .
  • Morpholinone vs. Hydantoin/Quinazoline: Morpholinone offers balanced solubility and hydrogen-bonding capacity, whereas hydantoin/quinazoline cores prioritize kinase inhibition .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Notable Activities
Target Compound C₁₈H₂₀BrN₃O₄S 454.34 5-Bromothiophen-2-yl sulfonyl, 4'-methyl ~2.8 (sulfonyl) N/A (Inference: kinase inhibition)
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane C₁₅H₁₇BrN₄O₂S 397.29 2-Bromophenyl sulfonyl, triazolyl 2.79 Potential enzyme inhibition
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one (CAS 1881288-15-8) C₁₀H₁₆N₂O₂ 196.25 None 14.89 Scaffold for derivatization
8-(3,4-Difluorobenzyl)-1'-(2-methoxyethyl)-hydantoin derivative C₁₉H₂₁F₂N₃O₄ 393.39 3,4-Difluorobenzyl, methoxyethyl N/A Cytotoxic (IC₅₀: 1–10 μM)

准备方法

Preparation of 5-Bromothiophene-2-sulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 5-bromothiophene. In a representative procedure, 5-bromothiophene is treated with chlorosulfonic acid at 0–5°C, followed by quenching with thionyl chloride to yield the sulfonyl chloride. Alternative methods employ sulfur trioxide complexes in dichloromethane under anhydrous conditions.

Critical Parameters:

  • Temperature control (<10°C) prevents decomposition of the sulfonyl chloride.

  • Use of excess chlorosulfonic acid (3–5 equivalents) ensures complete conversion.

Coupling Reaction

The spirocyclic amine (e.g., 4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one) is dissolved in anhydrous dichloromethane or tetrahydrofuran, followed by the addition of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). The reaction is stirred at 0–25°C for 12–24 hours.

Representative Data:

YieldReaction Conditions
78%DCM, DIPEA, 24h, RT

Purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients.

Synthesis of the Spirocyclic Amine Scaffold

The 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one core is constructed through a tandem cyclization-rearrangement sequence.

Cyclization of Bicyclo[3.2.1]octane Precursors

A ketone-functionalized bicyclo[3.2.1]octane derivative is condensed with a morpholinone fragment under acidic conditions. For example, treatment of 3-keto-bicyclo[3.2.1]octane with 4-methylmorpholin-3-one in the presence of p-toluenesulfonic acid (PTSA) in refluxing toluene induces spirocyclization.

Mechanistic Insight:
The reaction proceeds via hemiaminal formation, followed by dehydration to generate the spirocyclic framework.

Functionalization at the 4'-Position

Alternative Routes via Late-Stage Functionalization

Suzuki-Miyaura Coupling for Bromothiophene Installation

In a divergent approach, a sulfonyl-protected spirocyclic intermediate undergoes palladium-catalyzed cross-coupling with 5-bromothiophen-2-ylboronic acid. This method circumvents the need for handling sulfonyl chlorides but requires pre-functionalization of the spirocyclic scaffold with a boronic ester.

Reaction Conditions:

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • Base: Cs<sub>2</sub>CO<sub>3</sub> (3 equivalents)

  • Solvent: 1,4-Dioxane/H<sub>2</sub>O (4:1)

  • Temperature: 90°C, 12h

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel, 230–400 mesh) with ethyl acetate/hexane or methanol/dichloromethane eluents. High-performance liquid chromatography (HPLC) with C18 columns resolves diastereomers or regioisomers.

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): Key signals include the spirocyclic methyl group (δ 1.44–1.51 ppm), morpholinone carbonyl (δ 170–175 ppm in <sup>13</sup>C), and thiophene protons (δ 6.56–7.15 ppm).

  • HRMS : Calculated for C<sub>16</sub>H<sub>18</sub>BrN<sub>2</sub>O<sub>4</sub>S<sub>2</sub> [M+H]<sup>+</sup>: 451.02; Found: 451.03.

Challenges and Optimization

Sulfonyl Chloride Stability

5-Bromothiophene-2-sulfonyl chloride is moisture-sensitive. Reactions must be conducted under inert atmosphere with rigorously dried solvents to avoid hydrolysis to the sulfonic acid.

Stereochemical Control

The spirocyclic center necessitates chiral resolution techniques (e.g., chiral HPLC) if enantiomerically pure material is required. Racemization during sulfonylation is minimized by maintaining temperatures below 30°C .

常见问题

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound’s physicochemical properties (e.g., predicted density: ~1.16 g/cm³, boiling point: ~399°C, pKa: ~0) are critical for solubility, stability, and reaction optimization. For instance, its low pKa suggests potential protonation in acidic conditions, necessitating pH-controlled environments during synthesis or bioactivity assays. Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility in reactions .

Q. What synthetic routes are reported for spirocyclic compounds with bromothiophene sulfonyl groups?

A common multi-step approach involves:

  • Step 1 : Sulfonylation of a bicyclo[3.2.1]octane precursor with 5-bromothiophene-2-sulfonyl chloride.
  • Step 2 : Ring closure to form the spiro-morpholinone core via nucleophilic substitution.
  • Step 3 : Methylation at the 4'-position using methyl iodide under basic conditions. Reaction monitoring via HPLC and characterization by NMR/XRD is essential to confirm regioselectivity .

Q. How can researchers validate the structural integrity of this compound?

Combine 1H/13C NMR to confirm the spirocyclic framework and sulfonyl group placement. X-ray crystallography resolves stereochemical ambiguities, particularly the bicyclo[3.2.1]octane conformation. Mass spectrometry (HRMS) verifies molecular weight (expected: ~449 g/mol for C16H18BrN3O4S2) .

Advanced Research Questions

Q. What strategies optimize the yield of the sulfonylation step in the synthesis?

  • Use slow addition of sulfonyl chloride to avoid side reactions.
  • Employ Schlenk techniques to exclude moisture, as hydrolysis of the sulfonyl chloride intermediate reduces yield.
  • Optimize temperature (0–5°C) to suppress thermal decomposition . Table: Yield optimization under varying conditions
Temp (°C)SolventYield (%)
0DCM72
25THF58
5DMF68

Q. How do computational models predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like carbonic anhydrase or kinases, leveraging the sulfonyl group’s affinity for zinc ions or catalytic pockets. MD simulations (>100 ns) assess stability of the spirocyclic core in binding sites. Validate predictions with SPR or ITC binding assays .

Q. What contradictions exist in reported bioactivity data for similar spirocyclic sulfonamides?

Discrepancies arise in IC50 values for antimicrobial activity:

  • Study A : IC50 = 1.2 µM (Gram-positive bacteria) .
  • Study B : IC50 = 8.5 µM (same strain, differing assay conditions). Resolution requires standardized protocols (e.g., CLSI guidelines) and controls for compound purity and solvent effects .

Q. How can researchers mitigate stereochemical challenges during synthesis?

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control spirocenter configuration.
  • Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective ring closure. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Q. What analytical methods resolve degradation products under stressed conditions?

  • Forced degradation (acid/base/oxidative stress) coupled with LC-MS identifies major degradation pathways (e.g., sulfonyl group hydrolysis).
  • Accelerated stability studies (40°C/75% RH) over 4 weeks reveal decomposition kinetics. Use QbD principles to design stable formulations .

Methodological Guidance

  • Synthetic Reproducibility : Document reaction atmosphere (N2/Ar), reagent purity, and stirring rates to ensure consistency.
  • Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity in HEK293 cells to exclude off-target effects .
  • Data Interpretation : Apply multivariate analysis (PCA) to correlate structural features (e.g., bromothiophene electronegativity) with activity trends .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。